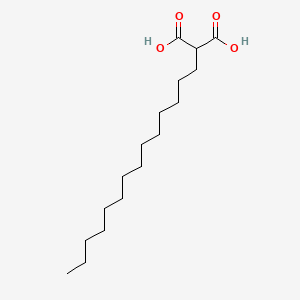
Malonic acid, tetradecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonic acid, tetradecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C₃H₄O₄. The tetradecyl derivative has a long alkyl chain, making it more hydrophobic compared to the parent compound. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonic acid, tetradecyl- can be synthesized through the esterification of malonic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Malonic acid+TetradecanolH2SO4Malonic acid, tetradecyl-+Water
Industrial Production Methods
Industrial production of malonic acid, tetradecyl- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Malonic acid, tetradecyl- undergoes various chemical reactions typical of carboxylic acids and esters. These include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Hydrolysis: Conversion back to malonic acid and tetradecanol in the presence of water and a catalyst.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Strong acid catalysts like sulfuric acid.
Amidation: Amines and heat.
Hydrolysis: Water and acid or base catalysts.
Decarboxylation: Heat and sometimes a catalyst.
Major Products Formed
Esterification: Esters.
Amidation: Amides.
Hydrolysis: Malonic acid and tetradecanol.
Decarboxylation: Carbon dioxide and a hydrocarbon.
Scientific Research Applications
Malonic acid, tetradecyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of malonic acid, tetradecyl- involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic processes. The long alkyl chain of the tetradecyl derivative also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound, more hydrophilic due to the absence of the long alkyl chain.
Diethyl malonate: An ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Uniqueness
Malonic acid, tetradecyl- is unique due to its long alkyl chain, which imparts hydrophobic properties and allows it to interact differently with biological membranes and other hydrophobic environments compared to its parent compound and other esters.
This detailed article provides a comprehensive overview of malonic acid, tetradecyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
4475-23-4 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-tetradecylpropanedioic acid |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(18)19)17(20)21/h15H,2-14H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
SMTKGALBDOEZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















